molecular formula C9H11BO4 B1452551 2-Ethoxy-5-formylphenylboronic acid CAS No. 1003042-92-9

2-Ethoxy-5-formylphenylboronic acid

Cat. No. B1452551
M. Wt: 193.99 g/mol
InChI Key: AKDKQQWBMKEDLW-UHFFFAOYSA-N
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Description

2-Ethoxy-5-formylphenylboronic acid is a chemical compound with the empirical formula C9H11BO4 and a molecular weight of 193.99 . It is a solid substance and is often used in early discovery research .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-5-formylphenylboronic acid can be represented by the SMILES string O=CC1=CC(B(O)O)=C(OCC)C=C1 . The InChI representation is 1S/C9H11BO4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-6,12-13H,2H2,1H3 .


Chemical Reactions Analysis

Boronic acids, such as 2-Ethoxy-5-formylphenylboronic acid, are known to participate in Suzuki-Miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds through a transition metal catalyst .


Physical And Chemical Properties Analysis

2-Ethoxy-5-formylphenylboronic acid is a solid substance . It has an empirical formula of C9H11BO4 and a molecular weight of 193.99 .

Scientific Research Applications

Antibacterial and Antifungal Applications

Formylphenylboronic acids have been investigated for their antimicrobial properties. These compounds show moderate action against fungi like Candida albicans and bacteria such as Escherichia coli and Bacillus cereus. The antifungal activity, in particular, suggests a potential mechanism of action similar to that of benzoxaborole antifungal drugs, which inhibit the cytoplasmic leucyl-tRNA synthetase (LeuRS) of microorganisms (Adamczyk-Woźniak et al., 2020). These findings indicate a promising avenue for the development of new antibacterial and antifungal agents.

Bioorthogonal Coupling Reactions

The reactivity of formylphenylboronic acids toward bioorthogonal coupling reactions has been demonstrated. These reactions are pivotal in bioconjugation processes, where attaching biomolecules to synthetic compounds without interfering with biological activity is essential. For example, the combination of 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solution results in a stable product suitable for protein conjugation, indicating the compound's utility in bioconjugation applications under physiologically compatible conditions (Dilek et al., 2015).

Crystal Engineering and Supramolecular Chemistry

Research into the crystal structures of ortho-alkoxyphenylboronic acids, including derivatives similar to 2-ethoxy-5-formylphenylboronic acid, has provided insights into their potential for crystal engineering and supramolecular chemistry. These studies aim to explore novel boronic acid structures that could serve as monomeric building blocks by engaging in intramolecular hydrogen bonds, which could be valuable in designing new materials with specific properties (Cyrański et al., 2012).

Synthesis of Aminated Compounds

The ability of formylphenylboronic acids to undergo amination–reduction reactions has been exploited to synthesize novel 2-(arylaminomethyl)phenylboronic compounds. This reactivity opens up pathways for creating compounds with potential applications in medicinal chemistry and material science. The synthesis process has been optimized to allow for efficient production of these aminated derivatives, showcasing the versatility of formylphenylboronic acids in organic synthesis (Adamczyk-Woźniak et al., 2011).

Suzuki-Miyaura Cross-Coupling Reactions

Formylphenylboronic acids are also pivotal in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for forming carbon-carbon bonds. These reactions are instrumental in synthesizing various complex organic structures, highlighting the utility of boronic acids in developing pharmaceuticals, agrochemicals, and organic materials. The reaction conditions have been refined to enhance the yields and scope of products that can be synthesized, underscoring the significance of formylphenylboronic acids in modern synthetic strategies (Hergert et al., 2018).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . It is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(2-ethoxy-5-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDKQQWBMKEDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678476
Record name (2-Ethoxy-5-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-formylphenylboronic acid

CAS RN

1003042-92-9
Record name (2-Ethoxy-5-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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